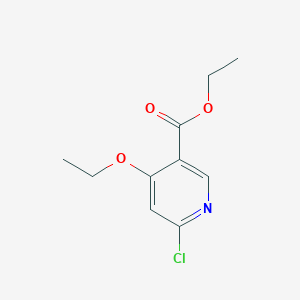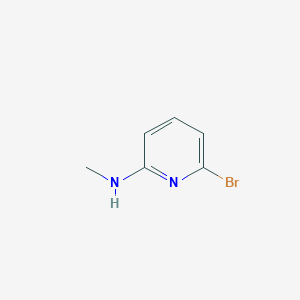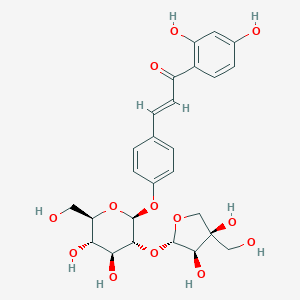
新利库罗苷
概述
科学研究应用
异甘草素-芹菜糖苷因其在各个领域的应用而得到广泛研究:
化学: 用作分析化学中鉴定和定量黄酮类化合物的参考化合物。
生物学: 研究其对细胞增殖、凋亡和血管生成的影响。
作用机制
异甘草素-芹菜糖苷通过各种分子靶点和途径发挥其作用:
抑制NF-κB和MAPK通路: 这导致炎症减少和癌细胞增殖抑制.
降低MMP9活性: 这抑制了癌细胞的侵袭性和血管生成.
阻断Hif-1α介导的铁死亡: 这种机制参与保护免受缺血/再灌注损伤.
安全和危害
生化分析
Biochemical Properties
Isoliquiritin apioside interacts with various enzymes and proteins. It has been found to significantly decrease phorbol 12-myristate 13-acetate (PMA)-induced increases in matrix metalloproteinase (MMP) activities and suppress PMA-induced activation of mitogen-activated protein kinase (MAPK) and NF-κB . These interactions play a crucial role in the biochemical reactions involving Isoliquiritin apioside.
Cellular Effects
Isoliquiritin apioside has been shown to have significant effects on various types of cells and cellular processes. It does not affect cell proliferation but efficiently suppresses the metastatic ability of HT1080 cells . It also reduces the production of pro-angiogenic factors in HT1080 cells, including MMP-9, placental growth factor, and vascular endothelial growth factor .
Molecular Mechanism
At the molecular level, Isoliquiritin apioside exerts its effects through various mechanisms. It has been shown to suppress PMA-induced activation of MAPK and NF-κB, which are involved in cancer metastasis . It also impairs the hypoxia-inducible factor-1α pathway, reducing the production of pro-angiogenic factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isoliquiritin apioside change over time. It has been shown to efficiently suppress the metastatic ability of HT1080 cells
Metabolic Pathways
Isoliquiritin apioside is involved in the biosynthetic pathways of apiosides . It is synthesized as uridine diphosphate-apiose (UDP-Api) from UDP-glucuronic acid (UDP-GlcA) catalyzed by UDP-apiose/UDP-xylose synthase (UAXS) .
Transport and Distribution
It has been suggested that it may be transported under the mediation of the efflux transporters multidrug resistance-associated protein and/or P-glycoprotein .
准备方法
合成路线和反应条件
异甘草素-芹菜糖苷可以通过提取甘草根提取物来合成。 该过程涉及使用甲醇、乙醇和DMSO等溶剂来分离化合物 . 合成路线通常包括水解糖苷,然后进行纯化步骤以获得纯化合物。
工业生产方法
异甘草素-芹菜糖苷的工业生产涉及从甘草根中进行大规模提取。该过程包括溶剂提取、过滤和结晶以实现高纯度水平。 使用先进的色谱技术确保从甘草中存在的其他类似化合物中分离出异甘草素-芹菜糖苷 .
化学反应分析
反应类型
异甘草素-芹菜糖苷会经历各种化学反应,包括:
氧化: 这种反应涉及添加氧气或去除氢气,通常使用氧化剂。
还原: 可以使用还原剂还原该化合物以形成不同的衍生物。
常用试剂和条件
这些反应中使用的常用试剂包括:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
溶剂: 甲醇,乙醇,DMSO
形成的主要产物
相似化合物的比较
异甘草素-芹菜糖苷与其他类似化合物进行比较,例如:
甘草素-芹菜糖苷: 甘草中另一种具有类似抗炎特性的黄酮类化合物。
甘草查尔酮: 以其抗癌和抗炎作用而闻名。
甘草酸: 一种具有抗炎和抗病毒特性的三萜皂苷
属性
IUPAC Name |
(E)-3-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-5-1-13(2-6-15)3-8-17(30)16-7-4-14(29)9-18(16)31/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMVZVPAYFZNBM-KVFWHIKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=CC(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)/C=C/C(=O)C4=C(C=C(C=C4)O)O)CO)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314302 | |
| Record name | Isoliquiritin apioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120926-46-7 | |
| Record name | Isoliquiritin apioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120926-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neolicuroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120926467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliquiritin apioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Neolicuroside contribute to the antioxidant activity of licorice extract in food emulsions?
A1: While the exact mechanism of action of Neolicuroside isn't fully elucidated, research suggests that it, along with other phenolic derivatives like liquiritin apioside, glabrene, and 18β-glycyrrhetic acid, plays a crucial role in the antioxidant activity of licorice extract within soybean oil-in-water emulsions. [] These compounds are believed to act by:
- Partitioning at the oil-water interface: This positioning allows them to effectively scavenge free radicals and inhibit lipid oxidation. []
- Synergistic action with pea protein hydrolysates (PPHs): When used in combination with PPHs, Neolicuroside contributes to the formation of a thick and compact interfacial membrane around oil droplets. This membrane acts as a barrier, further protecting the oil from oxidation. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


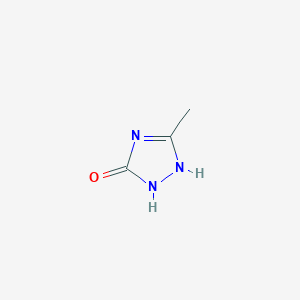
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B183226.png)
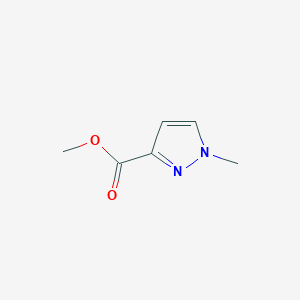


![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)


